

Safety and handling of 2-Methylbenzo[d]thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carboxylic acid

Cat. No.: B1583416

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling and Application of **2-Methylbenzo[d]thiazole-5-carboxylic acid**

This guide provides comprehensive safety protocols, handling procedures, and technical data for **2-Methylbenzo[d]thiazole-5-carboxylic acid** (CAS No. 24851-69-2). It is intended for researchers, chemists, and drug development professionals who utilize this heterocyclic building block in experimental and developmental settings. The information herein is synthesized from established safety data for analogous compounds and general chemical principles to ensure a high standard of laboratory safety and experimental integrity.

Compound Identification and Physicochemical Properties

2-Methylbenzo[d]thiazole-5-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules.^[1] Its benzothiazole core is a prevalent scaffold in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, and antihypertensive properties.^[2] ^[3] Accurate identification and understanding of its physical properties are foundational to its proper use.

Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number	24851-69-2	[4] [5] [6]
Molecular Formula	C ₉ H ₇ NO ₂ S	[5] [6]
Molecular Weight	193.23 g/mol	[5] [6]
Synonyms	2-Methyl-1,3-benzothiazole-5-carboxylic acid	[4] [6]
Appearance	Solid (form may vary)	N/A
Melting Point	~202 °C	[5]
Density	1.43 g/cm ³	[4]
Boiling Point	385.2 °C at 760 mmHg	[4]
Purity	≥98% (typical for research grade)	[6]

Spectroscopic Characterization for Identity Verification

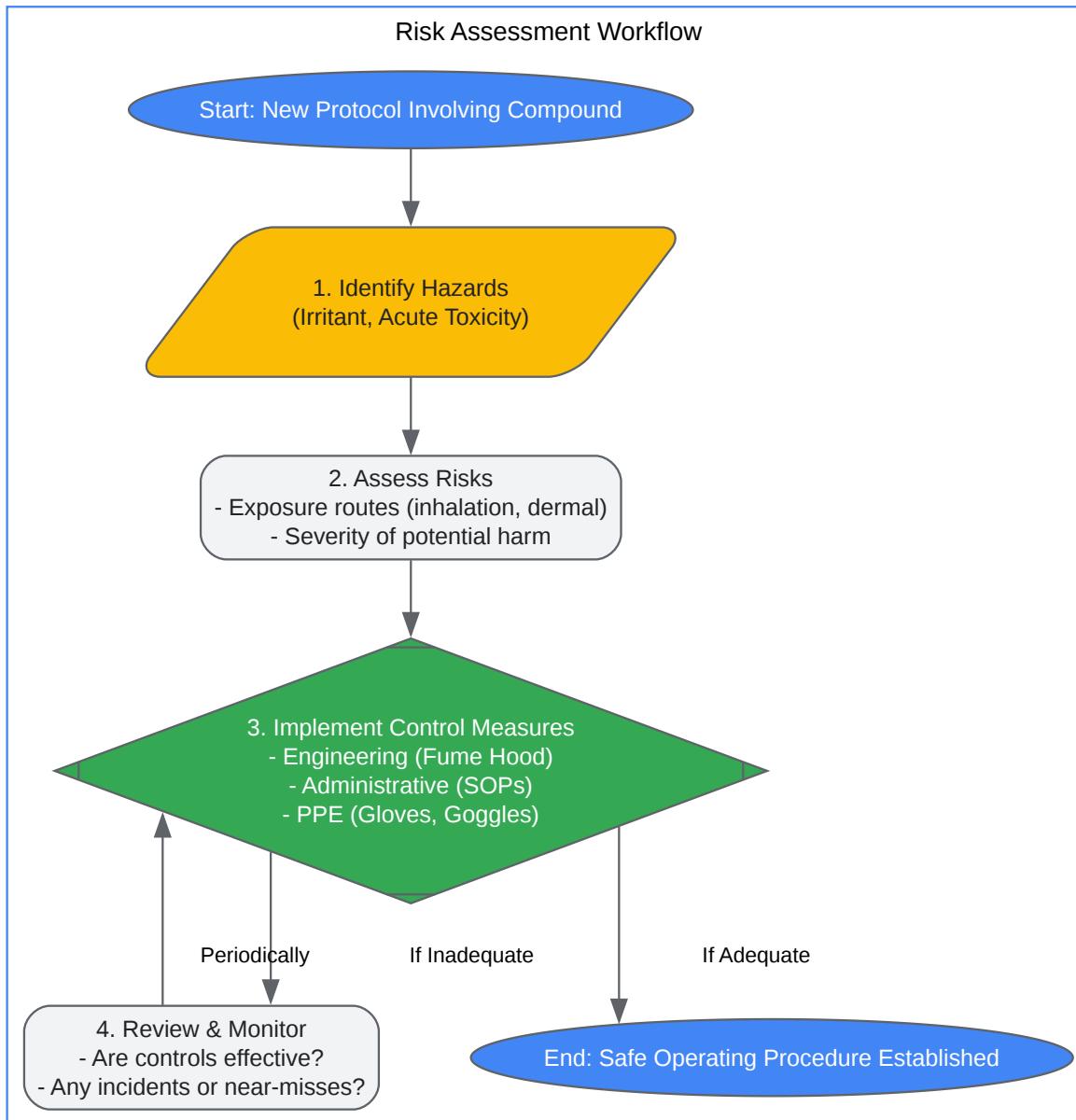
Verifying the identity and purity of starting materials is a critical, self-validating step in any research protocol. The following table outlines the expected spectroscopic signatures for **2-Methylbenzo[d]thiazole-5-carboxylic acid** based on its functional groups and data from analogous structures.[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Expected Spectroscopic Data

Spectroscopy	Feature	Expected Chemical Shift / Frequency	Rationale and Notes
¹ H NMR	Carboxylic Acid Proton (-COOH)	~12.0 ppm (singlet, broad)	Highly deshielded proton, subject to hydrogen bonding. Its resonance may broaden or shift depending on solvent and concentration.[7] [9]
Aromatic Protons	7.5 - 8.5 ppm (multiplets)	Protons on the benzene ring of the benzothiazole system. Specific shifts and coupling patterns depend on substitution.	
Methyl Protons (-CH ₃)	~2.8 ppm (singlet)	Protons of the methyl group at the 2-position of the thiazole ring.[2]	
¹³ C NMR	Carboxylic Carbon (-COOH)	165 - 185 ppm	Typical range for a carboxylic acid carbon.[7][9]
Aromatic & Thiazole Carbons	120 - 155 ppm	Multiple signals corresponding to the carbon atoms of the fused ring system.	
Methyl Carbon (-CH ₃)	~20 ppm	Carbon of the methyl group at the 2-position.[2]	
FT-IR	O-H Stretch (Carboxylic Acid)	2500 - 3300 cm ⁻¹ (very broad)	Characteristic broad absorption due to hydrogen bonding of

the carboxylic acid dimer.[7][9]

C=O Stretch (Carboxylic Acid)	1710 - 1760 cm ⁻¹ (strong)	Strong, sharp peak. Position depends on dimerization; hydrogen-bonded dimers absorb closer to 1710 cm ⁻¹ .[7][9]
C=N Stretch (Thiazole)	~1520 cm ⁻¹	Characteristic vibration of the thiazole ring system. [2]


Hazard Identification and Risk Assessment

While specific toxicological data for **2-Methylbenzo[d]thiazole-5-carboxylic acid** is limited, a conservative approach based on the Globally Harmonized System (GHS) classifications of structurally related benzothiazole and thiazole carboxylic acid derivatives is prudent. The primary hazards are associated with irritation and potential harm upon ingestion, skin contact, or inhalation.[5][10][11]

Table 3: GHS Hazard Classification (Inferred)

GHS Classification	Hazard Statement	Precautionary Codes
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	P264, P270, P301+P312, P330
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation	P264, P280, P302+P352, P332+P313
Serious Eye Damage/Irritation (Category 2A)	H319: Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313
Acute Toxicity, Inhalation (Category 4)	H332: Harmful if inhaled	P261, P271, P304+P340, P312

A systematic risk assessment is mandatory before handling this compound. The following workflow provides a logical framework for this process.

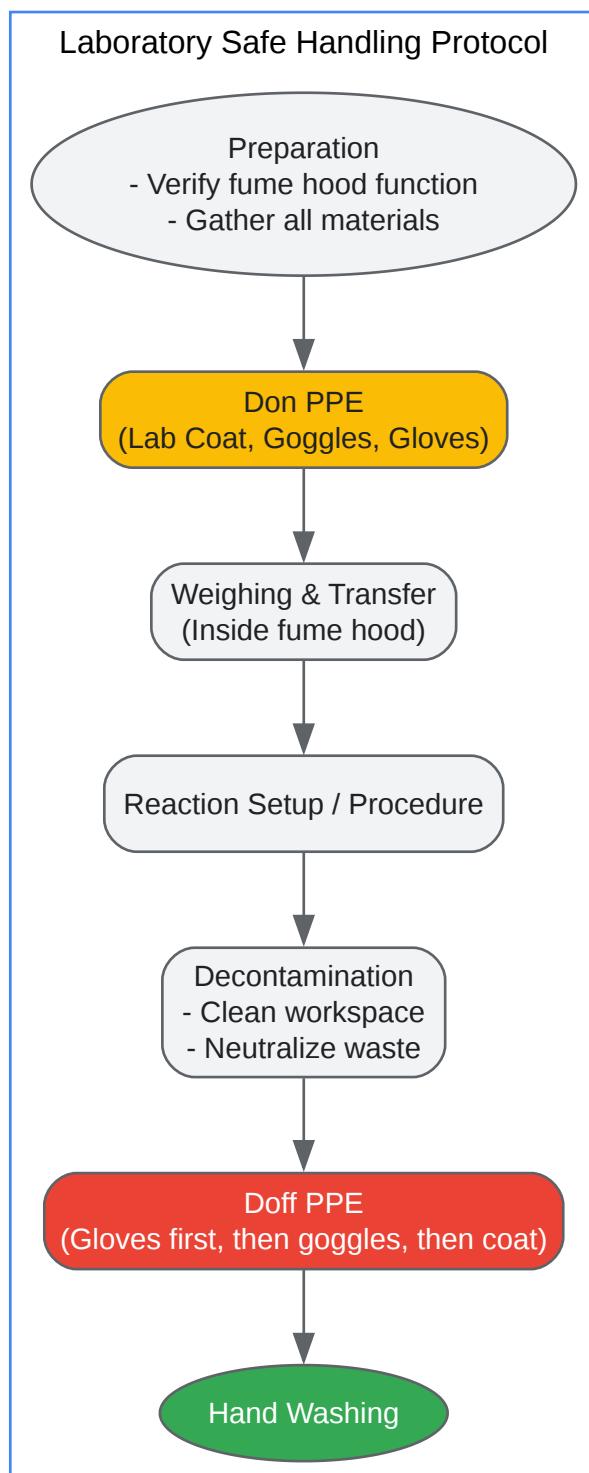
[Click to download full resolution via product page](#)

Caption: A logical workflow for conducting a risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict handling protocols is essential to minimize exposure and ensure laboratory safety. All operations involving this compound should be performed within a certified chemical fume hood.

Engineering Controls


- Ventilation: Always handle the solid compound and its solutions in a chemical fume hood to prevent inhalation of dust or aerosols.[12][13]
- Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[14]

Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles or a face shield that conforms to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[14]
- Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[10] If skin contact occurs, wash the area thoroughly with soap and water.[11][15]
- Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is recommended.
- Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[13]

Hygiene Practices

- Wash hands thoroughly with soap and water after handling and before leaving the laboratory. [10]
- Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10][11]
- Contaminated clothing should be removed immediately and laundered before reuse.[10]

[Click to download full resolution via product page](#)

Caption: A standard workflow for safely handling the chemical in a lab.

Emergency Procedures

In the event of an accidental exposure or release, immediate and appropriate action is critical.

First-Aid Measures

- Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][16]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10] Seek medical advice if irritation persists.[11]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.[10]
- Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention and show the Safety Data Sheet or product label to the physician.[10]

Fire-Fighting Measures

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[12]
- Specific Hazards: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and sulfur oxides (SO_x).[12][13]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

- Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4. Avoid breathing dust.
- Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[12] Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Storage and Disposal

Proper storage and disposal are crucial for maintaining chemical integrity and environmental safety.

Storage

- Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[12][13][16][17]
- Incompatibilities: Keep away from strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[12][13][14]

Disposal

- Method: Disposal must be in accordance with all applicable federal, state, and local environmental regulations. The material may be sent to a licensed chemical destruction plant.[16]
- Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product. Do not reuse empty containers.[16]

Applications in Research and Drug Development

The benzothiazole scaffold, of which **2-Methylbenzo[d]thiazole-5-carboxylic acid** is a derivative, is of significant interest in medicinal chemistry. This versatile heterocyclic system is a key component in the development of therapeutic agents across various disease areas.[3][18][19]

- Anticancer Agents: Benzothiazole derivatives have been shown to inhibit protein kinases and other enzymes that are dysregulated in cancer cells.[19] The carboxylic acid moiety provides a convenient handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships (SAR).
- Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs.[18] This compound serves as a valuable starting material for synthesizing novel agents to combat bacterial and fungal infections.

- Chemical Probes: Functionalized benzothiazoles can be used to develop probes for biological imaging and diagnostics.

The utility of this compound lies in its dual functionality: the reactive carboxylic acid group and the modifiable benzothiazole core, making it a valuable building block for combinatorial chemistry and targeted drug design.[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 24851-69-2 Cas No. | 2-Methyl-benzothiazole-5-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 6. scbt.com [scbt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. dcfinechemicals.com [dcfinechemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. 2-Methylthiazole-5-carboxylic Acid | 40004-69-1 | TCI AMERICA [tcichemicals.com]
- 16. echemi.com [echemi.com]

- 17. echemi.com [echemi.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Safety and handling of 2-Methylbenzo[d]thiazole-5-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583416#safety-and-handling-of-2-methylbenzo-d-thiazole-5-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com